(1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol
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Overview
Description
(1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol typically involves the use of “click” chemistry, a popular method for creating 1,2,3-triazoles. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst and a suitable solvent, such as water or an organic solvent .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methyl group on the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles.
Scientific Research Applications
(1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The triazole ring and thiol group play crucial roles in this binding process, forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound, which lacks the methyl and thiol groups.
1-Methyl-1H-1,2,3-triazole: Similar structure but without the thiol group.
1H-1,2,3-Triazole-5-thiol: Similar structure but without the methyl group.
Uniqueness: (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol is unique due to the presence of both the methyl and thiol groups. These functional groups enhance its reactivity and binding affinity in various chemical and biological processes. The combination of these groups also imparts unique physical and chemical properties, making it valuable in diverse applications .
Properties
Molecular Formula |
C4H7N3S |
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Molecular Weight |
129.19 g/mol |
IUPAC Name |
(3-methyltriazol-4-yl)methanethiol |
InChI |
InChI=1S/C4H7N3S/c1-7-4(3-8)2-5-6-7/h2,8H,3H2,1H3 |
InChI Key |
WMHBAPFXFGRHIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)CS |
Origin of Product |
United States |
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